N-Allyl-3-aminobenzenesulfonamide
Description
N-Allyl-3-aminobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an allyl group at the amino position (N-allyl) and an amino group at the 3-position of the benzene ring. Sulfonamides are historically significant as antimicrobial agents, though their applications now extend to enzyme inhibition, anticancer research, and materials science. The allyl moiety in this compound may enhance its reactivity or modulate physicochemical properties, such as solubility and bioavailability, compared to non-allylated analogs.
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-amino-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6,10H2 |
InChI Key |
BUBSIIJWWBBNEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-3-aminobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-3-aminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of allyl-substituted derivatives .
Scientific Research Applications
N-Allyl-3-aminobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Allyl-3-aminobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary structural analogs of N-Allyl-3-aminobenzenesulfonamide include derivatives with substitutions on the benzene ring or modifications to the allyl group. Below, we focus on N-Allyl-3-amino-4-chlorobenzenesulfonamide (CAS 1220034-25-2), a closely related compound, and discuss key differences in structure, applications, and commercial availability.
Table 1: Comparative Analysis of this compound and Its Chlorinated Derivative
Key Findings
Structural Impact of Chlorination: The addition of a chlorine atom at the 4-position in N-Allyl-3-amino-4-chlorobenzenesulfonamide significantly alters its electronic and steric profile. Chlorine’s electron-withdrawing nature may enhance binding affinity to biological targets, such as carbonic anhydrase isoforms, a common target for sulfonamides .
Medicinal Chemistry Relevance :
While the parent compound lacks documented commercial or research use, the chlorinated derivative is explicitly marketed for medicinal purposes, suggesting prioritized development due to enhanced bioactivity or stability .
In contrast, the parent compound may require milder conditions due to the absence of halogenation steps.
Physicochemical Properties : The chlorine substituent increases molecular weight by ~35.5 g/mol and lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility. This trade-off is critical in drug design for balancing bioavailability and metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
